Cas no 1227563-00-9 (5-Bromo-4-(chloromethyl)-2-methoxypyridine)

5-Bromo-4-(chloromethyl)-2-methoxypyridine is a versatile heterocyclic compound primarily used as a key intermediate in pharmaceutical and agrochemical synthesis. Its reactive chloromethyl and bromo substituents enable selective functionalization, making it valuable for cross-coupling reactions and further derivatization. The methoxy group enhances stability while allowing modifications at the pyridine core. This compound is particularly useful in constructing complex molecular frameworks, including active pharmaceutical ingredients (APIs) and specialty chemicals. Its high purity and well-defined reactivity profile ensure consistent performance in research and industrial applications. Proper handling is advised due to its reactive functional groups.
5-Bromo-4-(chloromethyl)-2-methoxypyridine structure
1227563-00-9 structure
商品名:5-Bromo-4-(chloromethyl)-2-methoxypyridine
CAS番号:1227563-00-9
MF:C7H7BrClNO
メガワット:236.493580102921
MDL:MFCD16608205
CID:4579195
PubChem ID:118990209

5-Bromo-4-(chloromethyl)-2-methoxypyridine 化学的及び物理的性質

名前と識別子

    • 5-BROMO-4-(CHLOROMETHYL)-2-METHOXYPYRIDINE
    • 5-Bromo-4-(chloromethyl)-2-methoxypyridine hydrochloride
    • 5-Bromo-4-(chloromethyl)-2-methoxypyridine
    • MDL: MFCD16608205
    • インチ: 1S/C7H7BrClNO/c1-11-7-2-5(3-9)6(8)4-10-7/h2,4H,3H2,1H3
    • InChIKey: NFWUOFDMFVKGOY-UHFFFAOYSA-N
    • ほほえんだ: C1(OC)=NC=C(Br)C(CCl)=C1

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 2

5-Bromo-4-(chloromethyl)-2-methoxypyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-300283-0.5g
5-bromo-4-(chloromethyl)-2-methoxypyridine
1227563-00-9 94%
0.5g
$271.0 2023-09-06
Enamine
EN300-300283-1.0g
5-bromo-4-(chloromethyl)-2-methoxypyridine
1227563-00-9 94%
1g
$371.0 2023-06-03
Fluorochem
499495-1g
5-BROMO-4-(CHLOROMETHYL)-2-METHOXYPYRIDINE
1227563-00-9 95.0%
1g
£1,581.00 2023-04-22
Enamine
EN300-300283-2.5g
5-bromo-4-(chloromethyl)-2-methoxypyridine
1227563-00-9 94%
2.5g
$726.0 2023-09-06
TRC
B680850-10mg
5-Bromo-4-(chloromethyl)-2-methoxypyridine
1227563-00-9
10mg
$ 70.00 2022-06-06
TRC
B680850-50mg
5-Bromo-4-(chloromethyl)-2-methoxypyridine
1227563-00-9
50mg
$ 230.00 2022-06-06
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD448612-1g
5-Bromo-4-(chloromethyl)-2-methoxypyridine
1227563-00-9 97%
1g
¥7021.0 2023-04-04
Enamine
EN300-300283-0.1g
5-bromo-4-(chloromethyl)-2-methoxypyridine
1227563-00-9 94%
0.1g
$98.0 2023-09-06
A2B Chem LLC
AI14873-5g
5-Bromo-4-(chloromethyl)-2-methoxypyridine
1227563-00-9 94%
5g
$1167.00 2024-04-20
A2B Chem LLC
AI14873-10g
5-Bromo-4-(chloromethyl)-2-methoxypyridine
1227563-00-9 94%
10g
$1712.00 2024-04-20

5-Bromo-4-(chloromethyl)-2-methoxypyridine 関連文献

5-Bromo-4-(chloromethyl)-2-methoxypyridineに関する追加情報

Introduction to 5-Bromo-4-(chloromethyl)-2-methoxypyridine (CAS No: 1227563-00-9)

5-Bromo-4-(chloromethyl)-2-methoxypyridine (CAS No: 1227563-00-9) is a versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research. Its unique structural features, comprising a brominated pyridine ring with a chloromethyl substituent and a methoxy group, make it a valuable intermediate in the synthesis of various bioactive molecules. This compound has been extensively studied for its potential applications in drug discovery, particularly in the development of novel therapeutic agents targeting diverse diseases.

The bromine atom at the 5-position of the pyridine ring enhances the reactivity of the molecule, allowing for further functionalization through cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, which are often required for achieving high selectivity and potency in drug candidates. The chloromethyl group at the 4-position provides an additional site for nucleophilic substitution, enabling the introduction of various functional groups that can modulate biological activity. This dual reactivity makes 5-Bromo-4-(chloromethyl)-2-methoxypyridine a valuable building block in medicinal chemistry.

Recent advancements in synthetic methodologies have further expanded the utility of this compound. For instance, transition-metal-catalyzed reactions have been optimized to facilitate the introduction of aryl or heteroaryl groups at the 5-bromopyridine position, leading to a library of derivatives with enhanced pharmacological properties. These derivatives have been explored for their potential in treating conditions such as cancer, inflammation, and neurodegenerative disorders. The methoxy group at the 2-position not only influences the electronic properties of the ring but also serves as a handle for further derivatization, allowing chemists to fine-tune solubility and metabolic stability.

In the realm of drug discovery, 5-Bromo-4-(chloromethyl)-2-methoxypyridine has been employed in the synthesis of kinase inhibitors, which are critical in targeting aberrant signaling pathways involved in diseases like leukemia and breast cancer. By leveraging its reactivity, researchers have developed small molecules that can selectively inhibit specific kinases, thereby minimizing off-target effects. Additionally, the compound has been used to generate probes for biochemical assays, aiding in the elucidation of enzyme mechanisms and identification of novel drug targets.

The structural motif of 5-Bromo-4-(chloromethyl)-2-methoxypyridine is also relevant in materials science applications. Pyridine derivatives are known for their ability to form coordination complexes with metal ions, which can be exploited in catalysis and sensing technologies. The presence of both bromine and chloromethyl groups allows for selective binding interactions, making this compound a promising candidate for designing metal-organic frameworks (MOFs) with tailored properties.

From a synthetic chemistry perspective, 5-Bromo-4-(chloromethyl)-2-methoxypyridine exemplifies the importance of multifunctional intermediates in streamlining complex syntheses. Its ability to undergo multiple transformations under mild conditions has reduced reaction times and improved yields in several key steps of drug development pipelines. This efficiency is particularly crucial in industrial settings where cost-effectiveness and scalability are paramount.

The study of 5-Bromo-4-(chloromethyl)-2-methoxypyridine has also contributed to our understanding of pyridine chemistry. Researchers have demonstrated that subtle modifications at different positions on the pyridine ring can significantly alter biological activity. This insight has guided the design of new compounds with improved pharmacokinetic profiles and reduced toxicity. The integration of computational methods into virtual screening has further accelerated the discovery process by predicting binding affinities and optimizing molecular structures before experimental validation.

In conclusion, 5-Bromo-4-(chloromethyl)-2-methoxypyridine (CAS No: 1227563-00-9) is a multifaceted compound with broad applications across pharmaceutical research and chemical synthesis. Its unique structural features enable diverse functionalizations, making it an indispensable tool for developing novel therapeutic agents. As research continues to uncover new synthetic strategies and biological applications, this compound will undoubtedly remain at the forefront of innovation in medicinal chemistry.

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